molecular formula C22H38Sn B12549430 Tributyl[cyclopropyl(phenyl)methyl]stannane CAS No. 183948-39-2

Tributyl[cyclopropyl(phenyl)methyl]stannane

Cat. No.: B12549430
CAS No.: 183948-39-2
M. Wt: 421.2 g/mol
InChI Key: SJYZQPBFKJGGSR-UHFFFAOYSA-N
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Description

Tributyl[cyclopropyl(phenyl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a cyclopropyl(phenyl)methyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and material science.

Properties

CAS No.

183948-39-2

Molecular Formula

C22H38Sn

Molecular Weight

421.2 g/mol

IUPAC Name

tributyl-[cyclopropyl(phenyl)methyl]stannane

InChI

InChI=1S/C10H11.3C4H9.Sn/c1-2-4-9(5-3-1)8-10-6-7-10;3*1-3-4-2;/h1-5,8,10H,6-7H2;3*1,3-4H2,2H3;

InChI Key

SJYZQPBFKJGGSR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C1CC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[cyclopropyl(phenyl)methyl]stannane can be synthesized through the reaction of cyclopropyl(phenyl)methyl chloride with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of organotin compounds often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The synthesis of this compound may involve similar methodologies, with careful control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl[cyclopropyl(phenyl)methyl]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can participate in reduction reactions, often involving the transfer of the tin-bound groups to other substrates.

    Substitution: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can react with the tin center under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Tributyl[cyclopropyl(phenyl)methyl]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

    Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research into the medicinal applications of organotin compounds includes their use as potential therapeutic agents.

    Industry: In industrial applications, organotin compounds are used as catalysts, stabilizers in plastics, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tributyl[cyclopropyl(phenyl)methyl]stannane involves the formation of stannyl radicals, which can participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, initiate polymerization reactions, or undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: A commonly used organotin hydride in radical reactions.

    Phenyltributylstannane: Similar in structure but with a phenyl group instead of the cyclopropyl(phenyl)methyl group.

    Tributylpropynylstannane: Contains a propynyl group instead of the cyclopropyl(phenyl)methyl group.

Uniqueness

Tributyl[cyclopropyl(phenyl)methyl]stannane is unique due to the presence of the cyclopropyl(phenyl)methyl group, which can impart different reactivity and selectivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.

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